molecular formula C32H48O5 B1256587 Ganoderic acid Mf CAS No. 108026-94-4

Ganoderic acid Mf

Cat. No.: B1256587
CAS No.: 108026-94-4
M. Wt: 512.7 g/mol
InChI Key: NXZJPJLQVAKBTH-KGEHITQBSA-N
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Description

This compound is part of a larger group of ganoderic acids, which are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects . Ganoderic acid Mf, in particular, has garnered attention for its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of ganoderic acid Mf involves the mevalonate pathway, starting from acetyl-coenzyme A. The pathway includes several enzymatic steps, such as the condensation of acetyl-coenzyme A to form 3-hydroxy-3-methylglutaryl-coenzyme A, which is then reduced to mevalonate . This pathway continues through a series of reactions leading to the formation of lanosterol, which is subsequently oxidized and rearranged to produce ganoderic acids.

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids . Genetic engineering and optimization of growth media have also been explored to increase production efficiency .

Chemical Reactions Analysis

Types of Reactions: Ganoderic acid Mf undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce ketones and aldehydes to alcohols.

    Substitution: Halogenation and other substitution reactions are carried out using reagents like thionyl chloride and phosphorus tribromide.

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities .

Properties

CAS No.

108026-94-4

Molecular Formula

C32H48O5

Molecular Weight

512.7 g/mol

IUPAC Name

(E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)24-18-26(34)32(8)23-12-13-25-29(4,5)27(37-21(3)33)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-27,34H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25+,26+,27-,30-,31-,32-/m1/s1

InChI Key

NXZJPJLQVAKBTH-KGEHITQBSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)O

SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O

physical_description

Solid

Synonyms

ganoderic acid Mf

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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